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Compound of Interest

Compound Name:
(R)-Methyl 1-methyl-5-

oxopyrrolidine-2-carboxylate

CAS No.: 122742-14-7

Cat. No.: B037637 Get Quote

The 5-oxopyrrolidine-2-carboxylate scaffold, derived from pyroglutamic acid, is a privileged

chiral building block in modern medicinal chemistry. Its rigid, cyclic structure and stereodefined

center are crucial for introducing specific stereochemistry in the synthesis of biologically active

compounds, including nootropic drugs like piracetam and its analogs.[1] The (R)-enantiomer, in

particular, serves as a key intermediate for creating cognitive enhancers and neuroprotective

agents.[1]

This guide provides a comprehensive analysis of the spectroscopic data for (R)-Methyl 5-

oxopyrrolidine-2-carboxylate (also known as Methyl D-pyroglutamate). Due to the scarcity of

publicly available data for its N-methylated derivative, (R)-Methyl 1-methyl-5-oxopyrrolidine-
2-carboxylate, this document will use the well-characterized precursor as a foundational

model. We will present its empirical data and provide a detailed, expert-driven extrapolation to

predict the spectroscopic characteristics of the target N-methylated molecule. This comparative

approach offers researchers a robust framework for identifying and characterizing this

important class of compounds.

Physicochemical Properties and Synthetic Pathway
A clear understanding of the basic properties of both the precursor and the target molecule is

essential before delving into spectroscopic analysis.
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Property
(R)-Methyl 5-
oxopyrrolidine-2-
carboxylate

(R)-Methyl 1-methyl-5-
oxopyrrolidine-2-
carboxylate (Predicted)

Synonyms

Methyl D-pyroglutamate,

Methyl (2R)-5-oxo-2-

pyrrolidinecarboxylate

N/A

CAS Number 64700-65-8[2][3] Not readily available

Molecular Formula C₆H₉NO₃[2][4] C₇H₁₁NO₃

Molecular Weight 143.14 g/mol [2][5] 157.17 g/mol

Physical Form Liquid / Viscous Liquid[2] Liquid (Predicted)

Logical Synthetic Pathway
The synthesis of the target molecule logically proceeds via the N-methylation of the readily

available precursor. This two-step process begins with the esterification of D-Pyroglutamic acid,

followed by methylation of the secondary amide.
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Step 1: Esterification

Step 2: N-Methylation

D-Pyroglutamic Acid

(R)-Methyl 5-oxopyrrolidine-2-carboxylate

  Methanol (MeOH)
  Acid Catalyst (e.g., H₂SO₄)

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

  Base (e.g., NaH)
  Methylating Agent (e.g., CH₃I)

Click to download full resolution via product page

Caption: Synthetic workflow from D-Pyroglutamic acid to the target molecule.

Spectroscopic Data Acquisition: A Self-Validating
Protocol
The acquisition of high-quality spectroscopic data is paramount. The following protocols are

designed to be self-validating, ensuring reproducibility and accuracy.

General Analytical Workflow
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Caption: A generalized workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice

due to its ability to dissolve a wide range of organic compounds. Deuterated dimethyl

sulfoxide (DMSO-d₆) is a suitable alternative, particularly for compounds with exchangeable

protons (like N-H), as it can slow down the exchange rate.[6]

Protocol:

Accurately weigh 5-10 mg of the sample.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃

or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Acquire a ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.
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(Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH,

CH₂, and CH₃ signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale for Sample Preparation: For liquid samples, a thin film between salt plates (NaCl

or KBr) is efficient. For solids, a KBr pellet ensures a uniform sample distribution and

minimizes scattering.

Protocol (Thin Film Method):

Ensure the salt plates are clean and dry.

Place one drop of the viscous liquid sample onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the sample into a thin, uniform film.

Mount the plates in the spectrometer's sample holder.

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Rationale for Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique

ideal for polar molecules, minimizing fragmentation and typically yielding a strong signal for

the protonated molecular ion [M+H]⁺.[7]

Protocol:

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like

methanol or acetonitrile.

Infuse the solution directly into the ESI source or inject it via an LC system.

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and other adducts

like [M+Na]⁺.
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Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate

mass measurement, which can be used to confirm the elemental composition.

Spectroscopic Interpretation of (R)-Methyl 5-
oxopyrrolidine-2-carboxylate
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The proton NMR spectrum is characterized by distinct signals for the pyrrolidone ring protons,

the methyl ester, and the amide proton.[8]
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.0-7.6 Broad Singlet 1H N-H (H-1)

The amide

proton is typically

broad and

deshielded. Its

chemical shift is

concentration

and solvent-

dependent.

~4.29 Multiplet (dd) 1H α-CH (H-2)

This proton is

adjacent to both

the ester and the

amide nitrogen,

leading to

significant

deshielding.[8]

~3.77 Singlet 3H -OCH₃

A characteristic

singlet for the

methyl ester

protons.[8]

~2.1-2.5 Multiplet 4H
-CH₂-CH₂- (H-3,

H-4)

These four

protons on the

pyrrolidine ring

are

diastereotopic

and couple with

each other and

with H-2,

resulting in a

complex

multiplet.[8]

¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
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The ¹³C NMR spectrum is defined by the two carbonyl signals and the carbons of the chiral

ring.

Chemical Shift (δ,
ppm)

Carbon Type Assignment Rationale

~178-180 C Amide C=O (C-5)

Lactam carbonyls are

typically found in this

region.[9]

~172-174 C Ester C=O

The ester carbonyl is

slightly more shielded

than the amide

carbonyl.[10]

~56-58 CH α-CH (C-2)

The chiral carbon

attached to nitrogen

and the carboxylate

group.

~52-54 CH₃ -OCH₃
The methyl ester

carbon.

~29-31 CH₂ Ring CH₂ (C-4)

Aliphatic carbon

adjacent to the amide

carbonyl.

~24-26 CH₂ Ring CH₂ (C-3)

Aliphatic carbon

adjacent to the chiral

center.

Infrared (IR) Spectrum Analysis
The IR spectrum provides clear evidence of the key functional groups: the lactam, the ester,

and the N-H bond.
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Frequency (cm⁻¹) Intensity Assignment Rationale

~3250-3400 Medium, Broad N-H Stretch

Characteristic of a

secondary

amide/lactam.

~2850-2960 Medium C-H Stretch

Aliphatic C-H

stretching from the

ring and methyl group.

~1735-1750 Strong Ester C=O Stretch

A strong, sharp

absorption typical for

saturated esters.[11]

~1680-1700 Strong
Amide C=O Stretch

(Lactam)

The carbonyl of the

five-membered lactam

ring appears at a

characteristic

frequency.

Mass Spectrum Analysis (ESI+)
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation.
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m/z (Predicted) Ion Rationale

144.0655 [M+H]⁺

The protonated molecular ion,

expected to be the base peak

in ESI.[12]

166.0475 [M+Na]⁺

A common adduct observed in

ESI-MS, formed with trace

sodium ions.[12]

112.0550 [M+H - CH₃OH]⁺
Loss of methanol from the

protonated parent ion.

84.0444 [M+H - COOCH₃]⁺

Loss of the methoxycarbonyl

radical followed by hydrogen

abstraction.

Comparative Analysis: Extrapolating to (R)-Methyl 1-
methyl-5-oxopyrrolidine-2-carboxylate
N-methylation introduces predictable and significant changes across all spectroscopic

techniques. This "magic methyl" effect is a key tool in drug design for modulating properties like

solubility and metabolic stability.[13]

Predicted ¹H NMR Changes
The most dramatic change is the replacement of the N-H proton with an N-CH₃ group.
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Feature Precursor (N-H) Target (N-CH₃)
Rationale for
Change

Signal at ~7.0-7.6

ppm
Broad Singlet (1H) Absent

The N-H proton is no

longer present.

New Signal Absent
Singlet, ~2.8-3.0 ppm

(3H)

A new singlet appears

for the N-methyl group

protons. The chemical

shift is typical for

methyl groups

attached to a nitrogen

in a lactam.[14]

α-CH (H-2) ~4.29 ppm Shifted slightly

The electronic

environment of the

adjacent protons will

be subtly altered by

the N-methyl group.

Predicted ¹³C NMR Changes
A new carbon signal appears, and adjacent carbons experience a shift.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 17 Tech Support

https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Precursor (N-H) Target (N-CH₃)
Rationale for
Change

New Signal Absent ~29-35 ppm

A new signal

corresponding to the

N-methyl carbon

appears in the

aliphatic region.[15]

α-CH (C-2) ~56-58 ppm Deshielded

The alpha-carbon (C-

2) typically

experiences a

downfield shift upon

N-alkylation of

amides.

Amide C=O (C-5) ~178-180 ppm Shifted slightly

The electronic nature

of the carbonyl is

slightly modified by

the electron-donating

methyl group.

Predicted IR Spectrum Changes
The IR spectrum provides a definitive confirmation of successful N-methylation.

Feature Precursor (N-H) Target (N-CH₃)
Rationale for
Change

N-H Stretch ~3250-3400 cm⁻¹ Absent

The absence of this

band is the clearest

indicator that the

amide nitrogen has

been substituted.

Amide C=O Stretch ~1680-1700 cm⁻¹
Shifted to lower

frequency

N-alkylation of

lactams can slightly

lower the C=O

stretching frequency.
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Predicted Mass Spectrum Changes
The molecular weight increases by 14.01565 Da (the mass of a CH₂ group).

Feature Precursor (N-H) Target (N-CH₃)
Rationale for
Change

[M+H]⁺ 144.0655 158.0812

The molecular weight

increases by the mass

of a methylene unit

(CH₂).

Fragmentation Loss of CH₃OH Different pattern

The fragmentation

pattern will change,

potentially favoring

cleavage adjacent to

the tertiary nitrogen.

Conclusion
The spectroscopic characterization of (R)-Methyl 5-oxopyrrolidine-2-carboxylate provides a

clear and unambiguous structural fingerprint defined by its characteristic NMR signals, IR

absorption bands, and mass spectrometric behavior. By understanding this foundational data,

researchers can confidently predict and interpret the spectra of its derivatives. The N-

methylation to form (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate induces distinct and

predictable changes: the appearance of an N-methyl signal in NMR, the disappearance of the

N-H stretch in IR, and a 14-unit mass shift in MS. This guide equips researchers and drug

development professionals with the necessary framework to synthesize, identify, and utilize

these valuable chiral building blocks in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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